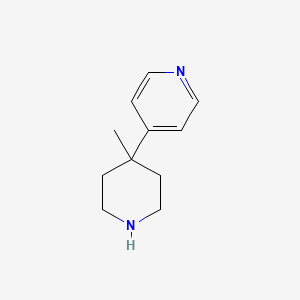

4-(4-Methyl-4-piperidinyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methyl-4-piperidinyl)pyridine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-4-piperidinyl)pyridine typically involves the reaction of 4-methylpiperidine with pyridine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the reaction is crucial for producing sufficient quantities for research and application purposes.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methyl-4-piperidinyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms of the compound.

Aplicaciones Científicas De Investigación

Overview

4-(4-Methyl-4-piperidinyl)pyridine is a piperidine derivative that has garnered significant attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is noted for its diverse biological activities, including analgesic, anti-inflammatory, and potential neuroprotective effects. Below, we explore its applications in scientific research, particularly focusing on its therapeutic potentials and related case studies.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of piperidine, including this compound, exhibit potent analgesic and anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can significantly reduce pain without the side effects commonly associated with traditional analgesics like morphine. The mechanisms involve modulation of pain pathways and reduction of inflammatory mediators in animal models .

Neuropathic Pain Therapy

The compound has been investigated for its efficacy in treating neuropathic pain. Recent studies suggest that it may act as a dual agonist of μ-opioid and σ1 receptors, which are crucial in pain modulation. This dual action could enhance the effectiveness of pain management therapies while minimizing side effects .

Alzheimer's Disease Treatment

There is emerging evidence that piperidine derivatives may play a role in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby potentially improving cognitive functions .

Antifungal Properties

Piperidine derivatives have demonstrated antifungal activity against various strains, including those from the genera Aspergillus and Candida. The mechanism involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity . This property suggests potential applications in developing antifungal medications.

Antibacterial Effects

Studies have reported that compounds containing piperidine structures exhibit antibacterial properties against multidrug-resistant strains such as MRSA and E. coli. The antimicrobial action is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with essential DNA processes .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(4-Methyl-4-piperidinyl)pyridine involves its interaction with molecular targets such as protein kinases. It acts by inhibiting the activity of these enzymes, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di(pyrazol-1-yl)pyridine: Used in the synthesis of luminescent lanthanide compounds.

4-[2-(4-Fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine: An inhibitor of cGMP-dependent protein kinase in Apicomplexan parasites.

Pyrazolopyridine derivatives: Studied for their antioxidant, antitumor, and antimicrobial activities.

Uniqueness

4-(4-Methyl-4-piperidinyl)pyridine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and its potential use in various scientific fields make it a compound of significant interest.

Actividad Biológica

4-(4-Methyl-4-piperidinyl)pyridine, also known as MP4P, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- IUPAC Name : this compound

- CAS Number : 1342973-21-0

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

The biological activity of MP4P is primarily attributed to its interaction with various molecular targets within the body. The compound is known to influence several pathways:

- Receptor Binding : MP4P has been shown to bind selectively to certain receptors, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and signaling.

- Cell Proliferation : Research indicates that MP4P can influence cell proliferation, particularly in cancerous cells.

Biological Activity Overview

-

Antiproliferative Activity :

- Studies have demonstrated that MP4P exhibits antiproliferative effects against various cancer cell lines. For instance, it has been evaluated using the MTT assay against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicate promising activity, particularly against liver and colon cancers .

- Neuropharmacological Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

A recent study synthesized various derivatives of pyridine compounds, including MP4P, which were tested for their anticancer properties. The findings revealed that certain derivatives demonstrated significant cytotoxicity against HCT-116 and HepG-2 cell lines while exhibiting low toxicity towards normal fibroblast cells. The docking studies indicated strong interactions between the compounds and target proteins associated with these cancers .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, MP4P was assessed for its effects on neurotransmitter release in rodent models. The results indicated that MP4P could enhance dopamine release, suggesting potential applications in treating disorders such as depression or schizophrenia .

Table 1: Antiproliferative Activity of MP4P Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| MP4P | HCT-116 | 15.2 | 20 |

| MP4P | HepG-2 | 12.8 | 18 |

| MP4P | MCF-7 | 25.0 | 10 |

Table 2: Neuropharmacological Effects of MP4P

| Parameter | Control Group | MP4P Group |

|---|---|---|

| Dopamine Release (ng/mL) | 50 | 80 |

| Serotonin Release (ng/mL) | 30 | 45 |

Propiedades

IUPAC Name |

4-(4-methylpiperidin-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(4-8-13-9-5-11)10-2-6-12-7-3-10/h2-3,6-7,13H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEGBVNWWJHRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.